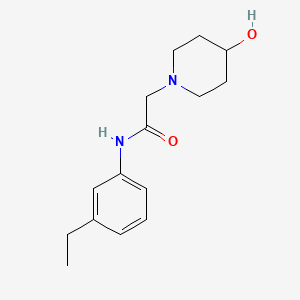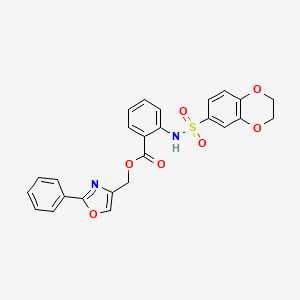
3-cyano-N-(2-pyridin-3-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(2-pyridin-3-ylethyl)benzamide is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, along with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-pyridin-3-ylethyl)benzamide typically involves the reaction of 2-pyridin-3-ylethylamine with cyanoacetic acid derivatives. One common method is the direct treatment of 2-pyridin-3-ylethylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired cyanoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N-(2-pyridin-3-ylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides or pyridine derivatives.
Aplicaciones Científicas De Investigación
3-cyano-N-(2-pyridin-3-ylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(2-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The pyridine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-cyano-N-(2-pyridin-2-ylethyl)benzamide
- 3-cyano-N-(2-pyridin-4-ylethyl)benzamide
- 3-cyano-N-(2-pyridin-3-ylmethyl)benzamide
Uniqueness
3-cyano-N-(2-pyridin-3-ylethyl)benzamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds.
Propiedades
IUPAC Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-13-3-1-5-14(9-13)15(19)18-8-6-12-4-2-7-17-11-12/h1-5,7,9,11H,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFTUFIHOQKIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[4-(2-methoxyphenoxy)anilino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B6621437.png)

![N-(3-chlorophenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6621451.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-cyanophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B6621457.png)
![Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate](/img/structure/B6621465.png)
![6-methyl-4-oxo-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylpyridazine-3-carboxamide](/img/structure/B6621480.png)
![3-[5-[2-(N-cyclohexylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621485.png)
![1-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one](/img/structure/B6621486.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6621489.png)
![4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B6621493.png)
![N-[(2,3-dichlorophenyl)methyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B6621501.png)

![2-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6621542.png)
